Ponceau MX

Descripción general

Descripción

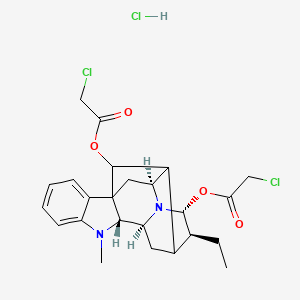

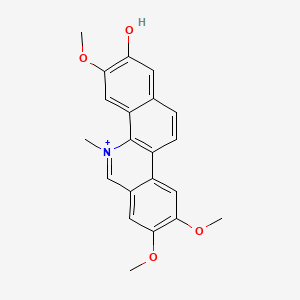

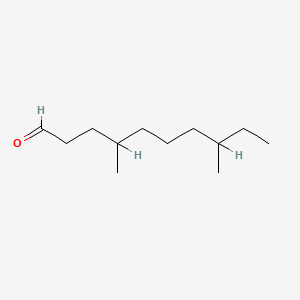

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying additional hydroxy and (2,4-dimethylphenyl)diazenyl substituents at positions 3 and 4 respectively. The disodium salt is the biological stain 'acid red 26'. It has a role as a carcinogenic agent and a cardiotoxic agent. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate.

Aplicaciones Científicas De Investigación

Toxicological Studies

Ponceau MX has been extensively studied for its toxicological effects, particularly in relation to liver toxicity. Grasso et al. (1969) found that dietary levels of Ponceau MX led to increased death rates, reduced weight gain, and liver lesions in rats, consistent with nodular hyperplasia following hepatocellular necrosis. Similarly, another study by Grasso et al. (1977) observed liver enlargement and nodular hyperplasia in rats fed with Ponceau MX. These studies suggest hepatotoxic effects at the administered dietary levels of Ponceau MX, but no evidence of carcinogenic potential was found (Grasso, Lansdown, Kiss, Gaunt, & Gangolli, 1969); (Grasso & Gray, 1977).

Metabolic and Distribution Studies

Research by Urakubo (1967) focused on the distribution and excretion of Ponceau MX in experimental animals. The study found that after oral administration, the dye was mostly transferred from the stomach to the intestine, with a small amount absorbed into the blood. Most of the dye was excreted in feces, indicating limited metabolism (Urakubo, 1967).

Environmental and Biodegradation Research

A study by Baena-Baldiris et al. (2020) explored the decolorization and degradation of Ponceau S Red and Methyl Orange by a bacterial strain. This research is relevant for understanding the environmental impact and biodegradation pathways of azo dyes like Ponceau MX. The study demonstrated the formation of toxic intermediate metabolites during the degradation process (Baena-Baldiris, Montes-Robledo, & Baldiris-Avila, 2020).

Analytical Method Development

Research has also been conducted on developing analytical methods for Ponceau MX. Yang et al. (2017) developed a novel electrochemical sensing platform for Ponceau 4R, indicating the importance of sensitive and rapid analytical methods for studying the dye due to its adverse health effects (Yang, Sun, Zeng, Guo, & Wu, 2017).

Solar Energy Applications

Reda (2010) investigated the photostability of Ponceau 2R doped thin film sol-gel silica as a luminescent solar collector. This study is significant for understanding the potential application of Ponceau MX in solar energy harvesting and its stability under sunlight exposure (Reda, 2010).

Propiedades

Número CAS |

7481-49-4 |

|---|---|

Nombre del producto |

Ponceau MX |

Fórmula molecular |

C18H16N2O7S2 |

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

Clave InChI |

YYYARFHFWYKNLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

SMILES canónico |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Color/Form |

DARK-RED CRYSTALS |

Otros números CAS |

3761-53-3 |

Números CAS relacionados |

3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |

Solubilidad |

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |

Sinónimos |

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S,4S)-3-hydroxy-8-methoxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1216385.png)

![(6R,7R)-7-[[2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216387.png)